molecular formula C32H12BF20N B044202 N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate CAS No. 118612-00-3

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

Cat. No. B044202
M. Wt: 801.2 g/mol
InChI Key: BRHZQNMGSKUUMN-UHFFFAOYSA-O
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Description

N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is a catalyst used for α-olefin polymerization, ethylene-co-norbornene copolymerization, and in the addition of C-H bonds of pyridine derivatives .


Molecular Structure Analysis

The molecular formula of N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is C32H12BF20N . It is most frequently used in commercial processes on a large scale .


Chemical Reactions Analysis

N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is used as a catalyst in various reactions, including α-olefin polymerization, ethylene-co-norbornene copolymerization, and in the addition of C-H bonds of pyridine derivatives .


Physical And Chemical Properties Analysis

N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is a solid at 20°C. Its purity is greater than 98.0% as determined by ion exchange titration. It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Catalysis in Stereoselective Synthesis : It's used as a catalyst in the stereoselective synthesis of disaccharides using glycosyl donors (Takeuchi, Tamura, & Mukaiyama, 2000).

  • Homogeneous Polymerization : This compound acts as a novel co-catalyst in homogeneous polymerization processes (Kaul, Puchta, Schneider, Grosche, Mihalios, & Herrmann, 2001).

  • Lewis Base Properties : Tris(pentafluorophenyl)boron, a related compound, is known for its strong acceptor properties for Lewis bases, which is beneficial in synthesizing derivatives like tetraethylammonium and potassium (Massey & Park, 1964).

  • Catalyzing Hydroaminations : In combination with diethylzinc, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate efficiently catalyzes hydroaminations at room temperature (Pissarek, Schlesiger, Roesky, & Blechert, 2009).

  • Ethylene Polymerization : It's used to improve ethylene polymerization in combination with Cp2ZrCl2 catalysts (Valencia López, Enríquez-Medrano, Carrizales, Corral, Facio, & Gomez, 2014).

  • Photoinitiator in Polymerization : Diaryliodonium tetrakis (pentafluorophenyl) borate salts, including N,N-dimethylanilinium derivatives, are effective photoinitiators for cationic photopolymerization of epoxy silicones (Castellanos, Fouassier, Priou, & Cavezzan, 1996).

  • Friedel-Crafts Benzylation : It catalyzes Friedel-Crafts benzylation reactions of aromatic compounds with enhanced efficiency (MukaiyamaTeruaki, NakanoMasakazu, KikuchiWataru, & MatsuoJun-ichi, 2000).

Safety And Hazards

N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is harmful if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, wear protective clothing, and handle with care .

properties

IUPAC Name

dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZQNMGSKUUMN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF20N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026412
Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

CAS RN

118612-00-3
Record name Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE
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Synthesis routes and methods

Procedure details

Thereafter, lithium tetrakis(pentafluorophenyl)borate (16 mmol) was reacted with dimethylaniline hydrochloride (16 mmol) in water, to obtain 11.4 mmol of dimethylanilinium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
FAR Kaul, GT Puchta, H Schneider, M Grosche… - Journal of …, 2001 - Elsevier
The synthesis and characterization of the novel co-catalyst trimethylammonium[tetrakis(pentafluorophenoxy)borate] (1) is reported. Activation of TIBA alliylated 2,6-bis[1-(2,6-…
Number of citations: 29 www.sciencedirect.com
HJ Lee, JW Baek, YH Seo, HC Lee, SM Jeong, J Lee… - Molecules, 2021 - mdpi.com
Homogeneous olefin polymerization catalysts are activated in situ with a co-catalyst ([PhN(Me) 2 -H] + [B(C 6 F 5 ) 4 ] − or [Ph 3 C] + [B(C 6 F 5 ) 4 ] − ) in bulk polymerization media. …
Number of citations: 5 www.mdpi.com
D Lu, F Huang, C Gao, J Yang, J Guo… - Advanced Functional …, 2022 - Wiley Online Library
Doping is an effective strategy for controlling the charge density and device performance of thin‐film electronics. Herein, a new doping system is reported for organic electronics using …
Number of citations: 14 onlinelibrary.wiley.com
JY Go, G Byeon, T Choi, S Yang, W Li… - Advanced Functional …, 2023 - Wiley Online Library
Metal halide perovskite optoelectronic devices have made significant progress over the past few years, but precise control of charge carrier density through doping is essential for …
Number of citations: 0 onlinelibrary.wiley.com
S Santamäki, E Aitola, E Kokko, T Repo… - European polymer …, 2009 - Elsevier
A study of 1-hexene polymerization with ethylene-bis(9-fluorenyl) hafnium dichloride has been carried out using two different cocatalyst systems, methyl-aluminoxane/trimethylaluminum …
Number of citations: 8 www.sciencedirect.com
O Wrobel, F Schaper, U Wieser, H Gregorius… - …, 2003 - ACS Publications
Binuclear siloxyaluminum methyl complexes of the type Me 2 Al(μ-OSiR 3 ) 2 AlMe 2 react with protonated N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, with release of CH 4 …
Number of citations: 31 pubs.acs.org
MK Mahanthappa, AP Cole, RM Waymouth - Organometallics, 2004 - ACS Publications
Mono-Cp titanium coordination compounds bearing monoanionic ligands derived from stable nitroxyl radicals have been synthesized by two methods: (i) trapping of CpTi(III) species …
Number of citations: 61 pubs.acs.org
C Götz, A Rau, G Luft - Macromolecular Materials and …, 2002 - Wiley Online Library
The influence of aluminium alkyl compounds on metallocene‐catalyzed high pressure polymerizations of ethylene has been investigated at 150 MPa and 180C in a continuously …
Number of citations: 39 onlinelibrary.wiley.com
極性モノマー共重合 - TOSOH Research & Technology Review, 2004 - Citeseer
Late-transition-metal catalyzed olefin polymerization has attracted intense research interest in recent years1), since Brookhart and DuPont workers showed that nickel (II) and palladium …
Number of citations: 3 citeseerx.ist.psu.edu
L Boggioni, D Sidari, S Losio, UM Stehling… - European Polymer …, 2018 - Elsevier
Ethylene (E)-co-norbornene (N) copolymerizations were conducted by using two ansa-metallocenes, isopropyliden(η 5 -cyclopentadienyl)(η 5 -indenyl)zirconium dichloride (1) and …
Number of citations: 12 www.sciencedirect.com

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